Cas no 36302-45-1 (Cyclohexanone, 2-propyl-, (2R)-)

(2R)-2-Propylcyclohexanone is a chiral cyclic ketone with a propyl substituent at the 2-position, exhibiting stereochemical specificity due to its (R)-configuration. This compound is valued in organic synthesis and pharmaceutical intermediates for its role in asymmetric reactions, where enantioselectivity is critical. Its cyclohexanone backbone provides structural versatility, enabling applications in the synthesis of complex molecules, including fragrances, agrochemicals, and bioactive compounds. The defined stereocenter ensures precise control over reaction pathways, enhancing reproducibility in chiral synthesis. High purity grades are available to meet stringent research and industrial requirements. The compound's stability under standard conditions further supports its utility in multistep synthetic processes.
Cyclohexanone, 2-propyl-, (2R)- structure
36302-45-1 structure
商品名:Cyclohexanone, 2-propyl-, (2R)-
CAS番号:36302-45-1
MF:C9H16O
メガワット:140.22274
CID:1474715
PubChem ID:11105451

Cyclohexanone, 2-propyl-, (2R)- 化学的及び物理的性質

名前と識別子

    • Cyclohexanone, 2-propyl-, (2R)-
    • (2R)-2-PROPYLCYCLOHEXAN-1-ONE
    • 36302-45-1
    • SCHEMBL12870052
    • EN300-387508
    • OCJLPZCBZSCVCO-MRVPVSSYSA-N
    • インチ: InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m1/s1
    • InChIKey: OCJLPZCBZSCVCO-MRVPVSSYSA-N
    • ほほえんだ: CCCC1CCCCC1=O

計算された属性

  • せいみつぶんしりょう: 140.12018
  • どういたいしつりょう: 140.120115130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 118
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

  • PSA: 17.07

Cyclohexanone, 2-propyl-, (2R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-387508-0.25g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
0.25g
$2077.0 2025-03-16
Enamine
EN300-387508-2.5g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
2.5g
$4424.0 2025-03-16
Enamine
EN300-387508-0.05g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
0.05g
$1895.0 2025-03-16
Enamine
EN300-387508-1.0g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
1.0g
$2257.0 2025-03-16
Enamine
EN300-387508-5.0g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
5.0g
$6545.0 2025-03-16
Enamine
EN300-387508-0.5g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
0.5g
$2167.0 2025-03-16
Enamine
EN300-387508-10.0g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
10.0g
$9704.0 2025-03-16
Enamine
EN300-387508-0.1g
(2R)-2-propylcyclohexan-1-one
36302-45-1 95.0%
0.1g
$1986.0 2025-03-16

Cyclohexanone, 2-propyl-, (2R)- 関連文献

Cyclohexanone, 2-propyl-, (2R)-に関する追加情報

Cyclohexanone, 2-propyl-, (2R)-: A Comprehensive Overview of Its Chemical Properties and Emerging Applications

The compound with the CAS number 36302-45-1, known as Cyclohexanone, 2-propyl-, (2R)-, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This chiral ketone derivative exhibits unique structural and functional properties, making it a valuable candidate for various applications, particularly in the synthesis of complex organic molecules and the development of novel therapeutic agents.

At its core, Cyclohexanone, 2-propyl-, (2R)- is an isomer of a more commonly studied compound, cyclohexanone. The presence of the propyl group at the 2-position and the (2R) configuration introduces a level of stereochemical complexity that is highly relevant in modern drug design. The stereochemistry of this molecule plays a crucial role in determining its biological activity, making it an attractive scaffold for medicinal chemists seeking to develop enantiomerically pure compounds.

The chemical structure of Cyclohexanone, 2-propyl-, (2R)- consists of a cyclohexane ring substituted with a propyl group and a ketone functional group at the 2-position. This arrangement imparts distinct electronic and steric properties to the molecule. The cyclohexane ring provides a stable, non-planar backbone, while the ketone group serves as a reactive center for various chemical transformations. The (2R) configuration adds an additional layer of specificity, influencing both the reactivity and the biological interactions of the compound.

In recent years, there has been growing interest in the use of chiral ketones like Cyclohexanone, 2-propyl-, (2R)- in the synthesis of biologically active molecules. Chirality is a fundamental aspect of many drugs, as the biological activity of a molecule often depends on its specific stereochemical configuration. The (2R) configuration of this compound makes it a promising building block for synthesizing enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects.

One of the most compelling applications of Cyclohexanone, 2-propyl-, (2R)- is in the field of drug development. Researchers have leveraged its unique structural features to create novel pharmacophores that target specific biological pathways. For instance, studies have shown that derivatives of this compound can interact with enzymes and receptors in ways that modulate inflammatory responses and metabolic processes. These findings have opened up new avenues for developing treatments for conditions such as diabetes, cardiovascular disease, and autoimmune disorders.

The synthetic utility of Cyclohexanone, 2-propyl-, (2R)- is another area where it has made significant contributions. Its versatile structure allows for a wide range of chemical modifications, enabling chemists to tailor its properties for specific applications. For example, researchers have used this compound as a precursor in the synthesis of complex natural products and as an intermediate in the production of fine chemicals. The ability to functionalize this molecule at multiple positions makes it an invaluable tool in synthetic organic chemistry.

Advances in computational chemistry have further enhanced our understanding of Cyclohexanone, 2-propyl-, (2R)-. Molecular modeling studies have provided insights into its interactions with biological targets, helping researchers predict and optimize its pharmacological properties. These computational approaches are particularly valuable in drug discovery pipelines, where they can accelerate the identification and design of lead compounds.

The environmental impact of synthesizing and using Cyclohexanone, 2-propyl-, (2R)- is also an important consideration. Modern synthetic methods emphasize green chemistry principles, aiming to minimize waste and reduce energy consumption. Researchers are exploring catalytic processes and solvent-free reactions to make the production of this compound more sustainable. These efforts align with broader goals in pharmaceutical manufacturing to develop processes that are both efficient and environmentally friendly.

In conclusion, Cyclohexanone, 2-propyl-, (2R)-, with its CAS number 36302-45-1, represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and stereochemical configuration make it a versatile molecule with applications ranging from drug development to synthetic chemistry. As research continues to uncover new uses for this compound, it is likely to play an even greater role in shaping the future of medicinal chemistry.

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